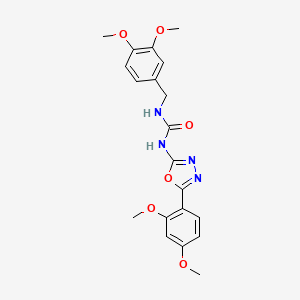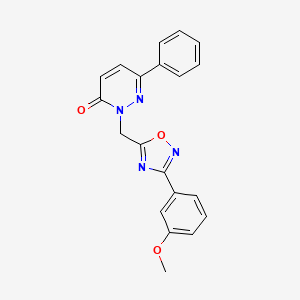
2-((3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-phenylpyridazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound appears to be a complex organic molecule with several functional groups, including a methoxyphenyl group, an oxadiazole ring, and a pyridazine ring. These groups could potentially confer interesting chemical and biological properties to the compound.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the synthesis of the individual rings followed by their connection via the methylene bridge. The exact synthetic route would depend on the available starting materials and the desired yield and purity.Molecular Structure Analysis
The molecular structure of the compound can be predicted based on its formula and the known properties of its constituent groups. For example, the oxadiazole and pyridazine rings are likely to be planar due to the presence of conjugated double bonds. The methoxyphenyl group may add some degree of three-dimensionality to the molecule.Chemical Reactions Analysis
The reactivity of the compound would be influenced by the electron-donating and -withdrawing effects of the different groups. For example, the methoxy group is an electron-donating group, which could make the phenyl ring it’s attached to more nucleophilic.Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the polar methoxy group and the potentially planar rings could influence its solubility, melting point, and other properties.Applications De Recherche Scientifique
Antimicrobial Activities
Several studies have synthesized and evaluated the antimicrobial activities of oxadiazole derivatives, highlighting their potential as novel agents against a variety of microorganisms. For instance, compounds synthesized from ester ethoxycarbonylhydrazones and primary amines demonstrated good to moderate activities against test microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010). Similarly, novel oxadiazoles synthesized by cyclization of substituted-benzoic acid hydrazide exhibited significant antibacterial activity against various strains (Rai, Narayanaswamy, Shashikanth, & Arunachalam, 2009).
Anticonvulsant Activities
Compounds with oxadiazole cores have been tested for anticonvulsant activity, showing significant potency. The synthesis of new bisubstituted 1,3,4-oxadiazoles and their evaluation for anticonvulsant activity highlight the therapeutic potential of these derivatives (Tsitsa, Papadaki‐Valiraki, Siatra-Papastaikoudi, Papadopoulou-Daifoiti, & Vamvakidis, 1989).
Anticancer Activities
Research into oxadiazole derivatives also includes their anticancer properties. For example, a series of oxadiazole-isoxazol derivatives demonstrated good to moderate anticancer activity against human cancer cell lines, suggesting their utility in developing new anticancer therapies (Yakantham, Sreenivasulu, & Raju, 2019).
Antioxidant Activities
Oxadiazole derivatives have been screened for their antioxidant activity, showing that they possess antioxidant activity with different mechanisms of action towards different free radicals, which indicates their potential use in mitigating oxidative stress (Mallesha, Harish, Mohana, & Rekha, 2014).
Antidiabetic Activities
The antidiabetic screening of novel dihydropyrimidine derivatives, including oxadiazole derivatives, has shown promising results in in vitro assays, suggesting a potential role in diabetes management (Lalpara, Vachhani, Hadiyal, Goswami, & Dubal, 2021).
Safety And Hazards
Without specific data, it’s difficult to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it.
Orientations Futures
Further studies could be conducted to fully characterize the compound and determine its potential uses. This could include detailed physical and chemical property measurements, biological activity assays, and further synthetic modifications.
Please note that this is a general analysis based on the structure of the compound and the properties of its constituent groups. For a detailed and accurate analysis, specific experimental data would be needed.
Propriétés
IUPAC Name |
2-[[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-6-phenylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O3/c1-26-16-9-5-8-15(12-16)20-21-18(27-23-20)13-24-19(25)11-10-17(22-24)14-6-3-2-4-7-14/h2-12H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILUAITUGSOKILK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NOC(=N2)CN3C(=O)C=CC(=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-phenylpyridazin-3(2H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

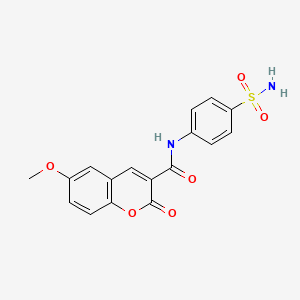
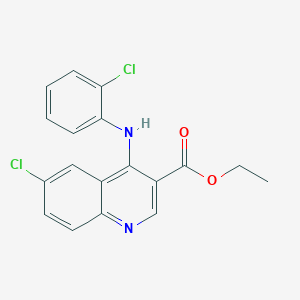
![N-(acenaphtho[1,2-d]thiazol-8-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2691291.png)
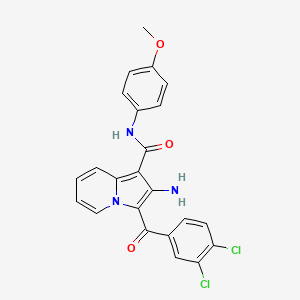
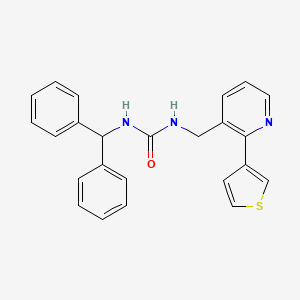
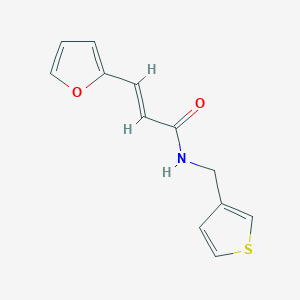
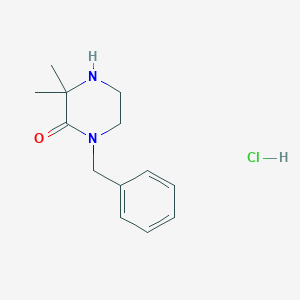
![2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B2691296.png)

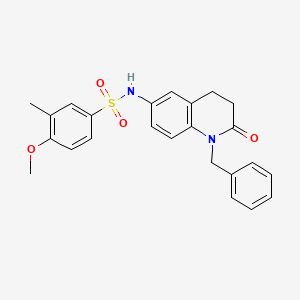
![5-[(4-fluorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B2691301.png)
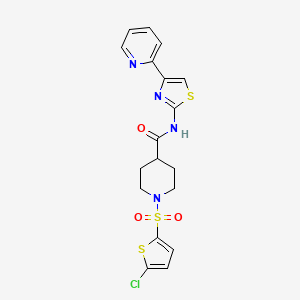
![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2691306.png)
